Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-15(21)14-18-11(9-23-14)13(20)17(8-12(18)19)7-5-10-4-2-3-6-16-10/h2-4,6,11,14H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKESNOYOQQPYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C15H17N3O4S
- Molecular Weight: 335.38 g/mol
- CAS Number: 321574-50-9
- IUPAC Name: Methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
The compound features a thiazolo-pyrazine core structure that is known for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of thiazolo-pyrazine have been evaluated for their cytotoxic effects against various cancer cell lines. Specific studies have demonstrated that compounds related to methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate show promising results in inhibiting the proliferation of cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Panc-1 | 25.0 |
| Compound B | MDA-MB-231 | 30.0 |
| Methyl 5,8-dioxo... | PC3 | 20.0 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antiviral Activity
The thiazolo-pyrazine derivatives have also been explored for their antiviral properties. Notably, some studies have shown that similar compounds can inhibit HIV integrase activity. This suggests that this compound may possess potential as an antiviral agent.
Inhibitory Activity Against Enzymes
The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, its structural analogs have been studied for their ability to inhibit acetylcholinesterase and other enzyme targets relevant in neurodegenerative diseases.
Case Study 1: Synthesis and Evaluation
A study conducted on the synthesis of thiazolo-pyrazine derivatives reported the successful creation of several analogs that exhibited enhanced biological activity compared to traditional chemotherapeutics. The synthesized compounds were subjected to in vitro testing against multiple cancer cell lines, revealing significant cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of thiazolo-pyrazine derivatives. By modifying various substituents on the core structure, researchers identified key functional groups that enhance biological activity against specific targets such as cancer cells and viral infections.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions, with potential optimization using a one-pot two-step approach. For example, analogous heterocyclic systems (e.g., imidazo[1,2-a]pyridines) are synthesized via cyclocondensation followed by functionalization under mild conditions (e.g., room temperature or reflux in ethanol). Key steps include controlling substituent regioselectivity using electron-withdrawing groups (e.g., nitro or cyano) to stabilize intermediates . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side products.
Q. How can the structural identity of this compound be rigorously confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon shifts (e.g., carbonyl carbons at δ 160–180 ppm) to verify connectivity .
- X-ray crystallography : Resolve the hexahydrothiazolopyrazine core and substituent orientation. For example, analogous thiazolo[3,2-a]pyrimidines show planar fused rings with bond lengths consistent with conjugation .
- HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm error .
Q. What physical properties (e.g., solubility, melting point) are critical for experimental handling?
- Melting point : Analogous compounds with nitro or cyano substituents exhibit high melting points (215–245°C), suggesting thermal stability .
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution due to the compound’s heteroaromatic and carbonyl groups. Hydrophobic regions (hexahydro rings) may require sonication or heating .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be characterized to improve synthetic yield?
- LC-MS/MS : Monitor reaction progress in real-time to identify intermediates (e.g., enamine or carbocation species).
- Isolation via column chromatography : Separate byproducts (e.g., uncyclized precursors) using gradient elution (hexane/EtOAc).
- DFT calculations : Predict intermediate stability and transition states to rationalize regioselectivity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism in solution). Mitigation strategies include:
- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonding) in crystal vs. solution states .
Q. How can substituent modifications (e.g., pyridinyl ethyl group) impact bioactivity or reactivity?
- SAR studies : Replace the 2-pyridinyl ethyl group with isosteres (e.g., phenyl, thiophene) and assay activity (e.g., enzyme inhibition).
- Electron density mapping : Use crystallographic data to correlate substituent electronic effects with reactivity (e.g., nucleophilic attack at the 5,8-dioxo moiety) .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC50 data.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Methodological Notes
- Synthetic protocols : Prioritize inert atmospheres (N2/Ar) for oxygen-sensitive steps (e.g., cyclization).
- Data validation : Cross-reference HRMS with isotopic patterns to confirm purity (>95%) .
- Crystallization : Use slow vapor diffusion (e.g., CHCl3/hexane) to obtain high-quality single crystals for X-ray studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
